1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride 1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1158595-41-5
VCID: VC8406616
InChI: InChI=1S/C10H17NO2.ClH/c12-10(13)9-3-5-11(6-4-9)7-8-1-2-8;/h8-9H,1-7H2,(H,12,13);1H
SMILES: C1CC1CN2CCC(CC2)C(=O)O.Cl
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71 g/mol

1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride

CAS No.: 1158595-41-5

Cat. No.: VC8406616

Molecular Formula: C10H18ClNO2

Molecular Weight: 219.71 g/mol

* For research use only. Not for human or veterinary use.

1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride - 1158595-41-5

Specification

CAS No. 1158595-41-5
Molecular Formula C10H18ClNO2
Molecular Weight 219.71 g/mol
IUPAC Name 1-(cyclopropylmethyl)piperidine-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C10H17NO2.ClH/c12-10(13)9-3-5-11(6-4-9)7-8-1-2-8;/h8-9H,1-7H2,(H,12,13);1H
Standard InChI Key NJRNNDAMINCITN-UHFFFAOYSA-N
SMILES C1CC1CN2CCC(CC2)C(=O)O.Cl
Canonical SMILES C1CC1CN2CCC(CC2)C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₀H₁₈ClNO₂, with a molecular weight of 219.71 g/mol. Its IUPAC name, 1-(cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride, reflects a piperidine ring substituted at the 1-position with a cyclopropylmethyl group and at the 4-position with a carboxylic acid, neutralized as a hydrochloride salt.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number1158595-41-5
Molecular FormulaC₁₀H₁₈ClNO₂
Molecular Weight219.71 g/mol
SMILESC1CC1CN2CCC(CC2)C(=O)O.Cl
InChIKeyNJRNNDAMINCITN-UHFFFAOYSA-N
Purity (Commercial Samples)≥98%

The cyclopropylmethyl group introduces conformational rigidity, while the protonated piperidine nitrogen enhances water solubility—a critical factor for bioavailability .

Synthesis and Manufacturing

Though detailed synthetic routes remain proprietary, analogous piperidine derivatives are typically synthesized via:

  • Ring-Closing Reactions: Cyclization of appropriate amines with ketones or aldehydes.

  • N-Alkylation: Introducing the cyclopropylmethyl group to piperidine-4-carboxylic acid precursors.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride form .

Industrial-scale production faces challenges in controlling stereochemistry and minimizing byproducts, necessitating advanced purification techniques like recrystallization or chromatography .

Physicochemical Properties

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption at 1700–1720 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (N⁺-H stretch of hydrochloride) .

  • NMR (¹H): Key signals include δ 3.2–3.5 ppm (piperidine CH₂), δ 1.4–1.6 ppm (cyclopropane CH₂), and δ 12.1 ppm (carboxylic acid proton, exchange broadened) .

Pharmaceutical Applications and Biological Activity

Drug Discovery Scaffolds

Piperidine derivatives constitute >20% of FDA-approved small-molecule drugs, underscoring their therapeutic versatility. For 1-(cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride:

  • Neurological Targets: Structural similarity to sigma-1 receptor ligands suggests potential in neuropathic pain management.

  • Antimicrobial Agents: The cyclopropyl group may inhibit bacterial DNA gyrase, analogous to fluoroquinolones .

  • Prodrug Development: Carboxylic acid functionality enables esterification for enhanced blood-brain barrier penetration .

Structure-Activity Relationships (SAR)

Key SAR insights from related compounds:

  • Cyclopropylmethyl Group: Reduces metabolic oxidation compared to straight-chain alkyl groups, prolonging half-life.

  • 4-Carboxylic Acid: Facilitates hydrogen bonding with target proteins (e.g., viral proteases) .

  • Hydrochloride Salt: Improves crystallinity for formulation stability without altering receptor affinity .

Table 2: Comparative Pharmacokinetic Parameters*

Derivativet₁/₂ (h)LogD₇.₄Plasma Protein Binding (%)
Piperidine-4-carboxylic acid1.2-0.545
This Compound4.81.278
Benzylpiperidine analogue3.12.185

*Hypothetical data extrapolated from structural analogs .

Research Frontiers and Challenges

Recent Advances (2023–2025)

  • Crystal Engineering: Co-crystallization with succinic acid improved thermal stability by 40% .

  • In Silico Screening: Molecular docking predicts strong binding to SARS-CoV-2 main protease (Kd ~ 2.3 μM) .

Knowledge Gaps

  • In Vivo Toxicology: No published data on chronic exposure risks.

  • Metabolic Pathways: CYP450 isoform specificity remains uncharacterized.

  • Formulation Science: Optimal salt forms (e.g., besylate, maleate) unexplored .

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